2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID
Overview
Description
2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID is a complex organic compound that features a piperazine ring, a sulfonyl group, and a tert-butylphenyl moiety
Preparation Methods
The synthesis of 2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID typically involves multiple steps. One common method starts with the reaction of tert-butylphenylsulfonyl chloride with piperazine to form a sulfonamide intermediate. This intermediate is then reacted with a suitable oxoethylating agent to introduce the oxoethyl group. Finally, the resulting compound is treated with a thiol reagent to introduce the sulfanyl group, followed by carboxylation to yield the target compound .
Chemical Reactions Analysis
2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to a sulfoxide or sulfone using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The oxoethyl group can be reduced to an alcohol using reducing agents like sodium borohydride.
Substitution: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the sulfonyl group.
Scientific Research Applications
2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential drug candidates, particularly those targeting neurological disorders due to its piperazine moiety.
Materials Science: The compound’s unique structure makes it useful in the development of novel materials with specific electronic or optical properties.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activities and protein interactions.
Mechanism of Action
The mechanism of action of 2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID involves its interaction with specific molecular targets. The piperazine ring can interact with neurotransmitter receptors, modulating their activity. The sulfonyl group can form hydrogen bonds with amino acid residues in proteins, affecting their conformation and function. The oxoethyl and sulfanyl groups can participate in redox reactions, influencing cellular signaling pathways .
Comparison with Similar Compounds
Similar compounds to 2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACETIC ACID include:
tert-Butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: This compound shares the piperazine and oxoethyl groups but lacks the sulfonyl and sulfanyl groups.
tert-Butylsulfinyl chloride: This compound contains the tert-butyl and sulfinyl groups but lacks the piperazine and oxoethyl groups.
4-tert-Butylphenylboronic acid: This compound has the tert-butylphenyl group but lacks the piperazine, sulfonyl, and oxoethyl groups.
These comparisons highlight the unique combination of functional groups in 2-{[2-(4-{[4-(TERT-BUTYL)PHENYL]SULFONYL}PIPERAZINO)-2-OXOETHYL]SULFANYL}ACID, which contributes to its distinct chemical and biological properties.
Properties
IUPAC Name |
2-[2-[4-(4-tert-butylphenyl)sulfonylpiperazin-1-yl]-2-oxoethyl]sulfanylacetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H26N2O5S2/c1-18(2,3)14-4-6-15(7-5-14)27(24,25)20-10-8-19(9-11-20)16(21)12-26-13-17(22)23/h4-7H,8-13H2,1-3H3,(H,22,23) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ADZYOLVRVGTJBN-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)C(=O)CSCC(=O)O | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H26N2O5S2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
414.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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